2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol
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Overview
Description
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an aminoethyl group attached to the triazole ring and a bromophenol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylamine or similar reagents.
Bromination: The bromophenol moiety can be introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenol moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Membranes: Affecting membrane integrity and function, leading to cell death or altered cellular activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-chlorophenol: Similar structure with a chlorine atom instead of bromine.
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-fluorophenol: Similar structure with a fluorine atom instead of bromine.
2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-iodophenol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)-4-bromophenol imparts unique chemical and physical properties, such as increased reactivity and potential for halogen bonding. These properties can influence the compound’s biological activity and its interactions with other molecules.
Properties
Molecular Formula |
C10H11BrN4O |
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Molecular Weight |
283.12 g/mol |
IUPAC Name |
2-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]-4-bromophenol |
InChI |
InChI=1S/C10H11BrN4O/c1-5(12)9-13-10(15-14-9)7-4-6(11)2-3-8(7)16/h2-5,16H,12H2,1H3,(H,13,14,15) |
InChI Key |
VLIWRUBZNZVIEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)C2=C(C=CC(=C2)Br)O)N |
Origin of Product |
United States |
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